molecular formula C11H7ClO2S B8312761 4-(2-Chloro-3-thienyl)-benzoic acid

4-(2-Chloro-3-thienyl)-benzoic acid

Cat. No.: B8312761
M. Wt: 238.69 g/mol
InChI Key: RYXAMPXWHMVMCP-UHFFFAOYSA-N
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Description

4-(2-Chloro-3-thienyl)-benzoic acid is a benzoic acid derivative featuring a 2-chloro-3-thienyl substituent at the para position of the aromatic ring. The compound combines the carboxylic acid functionality of benzoic acid with the electron-withdrawing chloro group and sulfur-containing thiophene ring. This structural arrangement imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., as a pharmacophore or intermediate) and materials science.

Properties

Molecular Formula

C11H7ClO2S

Molecular Weight

238.69 g/mol

IUPAC Name

4-(2-chlorothiophen-3-yl)benzoic acid

InChI

InChI=1S/C11H7ClO2S/c12-10-9(5-6-15-10)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14)

InChI Key

RYXAMPXWHMVMCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(SC=C2)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences between 4-(2-Chloro-3-thienyl)-benzoic acid and analogous compounds identified in the literature:

Compound Name Molecular Formula Substituent Features Key Functional Groups Reference ID
This compound C₁₁H₇ClO₂S 2-Chloro-thienyl at para position Benzoic acid, thiophene, Cl -
4-(3-Chloro-2-hydroxyphenyl)benzoic acid C₁₃H₉ClO₃ 3-Chloro-2-hydroxyphenyl at para position Benzoic acid, phenolic OH, Cl
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S Thiazole ring with methyl group Benzoic acid, thiazole, CH₃
4-[[5-[[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]methylene]-3-ethyl-4-oxo-2-thiazolidinylidene]amino]benzoic acid C₂₆H₂₀Cl₂N₂O₄S Complex thiazolidinylidene and chloro-benzyloxy substituents Benzoic acid, thiazolidinone, Cl
2-(4-Chlorobenzoyl)-benzoic acid C₁₄H₉ClO₃ 4-Chlorobenzoyl group at ortho position Benzoic acid, benzoyl, Cl

Key Observations :

  • The thienyl group in the target compound introduces sulfur heteroatoms, which may enhance π-π stacking interactions compared to purely aromatic substituents (e.g., phenyl or benzoyl groups) .
  • Chlorine positioning significantly alters electronic effects. For example, the 3-chloro-2-hydroxyphenyl analog () combines halogen and hydroxyl groups, enabling hydrogen bonding, whereas the target compound’s chloro-thienyl group prioritizes steric bulk and lipophilicity.

Physicochemical Properties

Limited data on the target compound’s properties necessitate comparisons with structurally related analogs:

Compound Name Melting Point (°C) Solubility Molecular Weight (g/mol) Reference ID
This compound Not reported Likely moderate in DMF, ethanol 238.69 -
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid 139.5–140 Ethanol (recrystallization) 219.26
4-(3-Chloro-2-hydroxyphenyl)benzoic acid Not reported Not reported 248.6
2-(4-Chlorobenzoyl)-benzoic acid 150 Soluble in alcohol, benzene 260.68

Analysis :

  • The methyl-thiazole analog () has a lower molecular weight (219.26 g/mol) and a well-defined melting point (~140°C), suggesting higher crystallinity than the target compound.
  • The chlorobenzoyl derivative () exhibits higher solubility in organic solvents, likely due to the benzoyl group’s planar structure enhancing intermolecular interactions.

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